molecular formula C23H31N5O2 B2994161 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851938-74-4

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

货号: B2994161
CAS 编号: 851938-74-4
分子量: 409.534
InChI 键: LJAWOJQDYMPWPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with diverse functional groups. The structure features:

  • 1,3-dimethyl groups at positions 1 and 3, which are common in xanthine derivatives (e.g., theophylline) and influence metabolic stability .
  • An 8-[(2-ethylpiperidin-1-yl)methyl] substituent at position 8, introducing a tertiary amine moiety that may improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration).

属性

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-5-18-11-6-7-12-27(18)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)14-17-10-8-9-16(2)13-17/h8-10,13,18H,5-7,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWOJQDYMPWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

化学反应分析

Types of Reactions

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

作用机制

The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural Analogues and Substitution Patterns

Key structural variations in purine-2,6-dione derivatives occur at positions 7 and 8, significantly affecting biological activity. Below is a comparative analysis:

Compound Name/Structure 7-Substituent 8-Substituent Biological Activity Key Reference
Target Compound 3-methylbenzyl 2-ethylpiperidin-1-ylmethyl Hypothesized anticancer/antiasthmatic
1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl) purine-2,6-dione (Compound B) 2-(piperazin-1-yl)acetyl Antiasthmatic (PDE3 inhibition; vasodilation)
AM237 (TRPC5 activator) 4-chlorobenzyl 4-chloro-3-(trifluoromethoxy)phenoxy TRPC5 channel activation
2,6-dipropynylthio-7-methylpurine (Compound 4) Methyl Dipropynylthio Anticancer (comparable to cisplatin)
8-[(2-methylpiperidin-1-yl)methyl]-7-propyl purine-2,6-dione Propyl 2-methylpiperidin-1-ylmethyl
8-[4-(2-Hydroxyethyl)piperazinyl]methyl-7-(2-methoxyethyl) purine-2,6-dione 2-methoxyethyl 4-(2-hydroxyethyl)piperazinylmethyl Improved solubility
Anticancer Activity
  • Thio-substituted derivatives (e.g., 2,6-dipropynylthio-7-methylpurine) exhibit cytotoxicity against glioblastoma and melanoma cell lines, with GI50 values ≤1.5 µM . The target compound’s 3-methylbenzyl group may enhance membrane permeability compared to thioethers, though its cytotoxicity profile remains uncharacterized.
  • Trisubstituted purines (e.g., 2,6,9-trisubstituted derivatives) show Abl kinase inhibition, but none outperform tyrosine kinase inhibitors (TKIs) . The absence of a 9-substituent in the target compound may reduce off-target effects.
Antiasthmatic Activity
  • Piperazinyl acetyl derivatives (e.g., Compound B) demonstrate potent vasodilation via PDE3 inhibition, with electron-withdrawing substituents (e.g., dichlorophenyl) enhancing activity . The target’s 2-ethylpiperidine group may confer similar PDE3 affinity while improving metabolic stability over piperazine.
Ion Channel Modulation
  • AM237 activates TRPC5 channels via its 4-chlorobenzyl and trifluoromethoxy-phenoxy groups . The target’s 3-methylbenzyl substituent lacks electron-withdrawing groups, suggesting divergent target specificity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidine and piperazinyl groups improve aqueous solubility via tertiary amine protonation (pH-dependent) .
  • Metabolic Stability : 2-Ethylpiperidine may resist CYP450 oxidation better than piperazine due to steric hindrance .

Thermal and pH Stability

  • Purine derivatives like theophylline and caffeine exhibit pH-dependent adsorption on electrodes, with oxidation peaks shifting at pH >8 . The target compound’s stability under physiological pH (7.4) requires further study.
  • Thermal analysis of similar purines (e.g., theophylline: mp 270–274°C) suggests high thermal stability, critical for formulation .

生物活性

The compound 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione , identified by its CAS number 851939-19-0 , belongs to a class of purine derivatives known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N5O2C_{23}H_{32}N_{5}O_{2}, with a molecular weight of approximately 410.5 g/mol . Its structure includes a purine core and a piperidine ring, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC23H32N5O2
Molecular Weight410.5 g/mol
CAS Number851939-19-0

Antidepressant Potential

Research indicates that compounds containing piperidine moieties exhibit significant antidepressant activity. In various studies, derivatives with structural similarities to our compound have shown efficacy in animal models using tests such as the tail suspension test (TST) and forced swim test (FST) . These studies suggest that the compound may act on neurotransmitter systems involved in mood regulation.

The precise mechanism through which This compound exerts its effects is not fully elucidated. However, it is hypothesized to interact with serotonin (5-HT) and norepinephrine receptors based on its structural features similar to known reuptake inhibitors and receptor antagonists .

Study 1: Antidepressant Activity

In a study conducted by Heffernan et al., various piperidine derivatives were synthesized and screened for their ability to inhibit serotonin reuptake. Compounds with similar structural characteristics to our target compound displayed notable activity against serotonin transporters .

Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological profile of piperidine derivatives indicated that modifications in the substituents on the piperidine ring significantly affect their binding affinity and selectivity towards various receptors. This suggests that our compound may also possess unique neuropharmacological properties that warrant further exploration .

Research Findings

Recent findings highlight the potential of this compound in treating mood disorders. The following table summarizes key research insights:

StudyFindings
Heffernan et al. [2006]Identified potent antidepressant activity in piperidine derivatives.
Manning et al. [2006]Showed dual-action mechanisms involving 5-HT reuptake inhibition.
Takeuchi et al. [2006]Found combined activity in serotonin receptor antagonism and reuptake inhibition.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 7,8-disubstituted 1,3-dimethylxanthine derivatives like this compound?

  • Methodological Answer : The compound belongs to the 7,8-disubstituted 1,3-dimethylxanthine family, synthesized via nucleophilic substitution or functionalization of brominated precursors. For example, 8-bromo-1,3-dimethylxanthine intermediates can react with amines (e.g., 2-ethylpiperidine) to introduce substituents at the 8-position . The 7-position substituent (e.g., 3-methylbenzyl) is typically added via alkylation or cross-coupling reactions. Reagents like K₂CO₃ in DMF are used to facilitate substitutions, with purification via column chromatography and structural confirmation via NMR and mass spectrometry .

Q. How are spectral methods (NMR, MS) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aromatic protons of the 3-methylbenzyl group (δ 6.8–7.3 ppm), methyl groups (δ 3.0–3.5 ppm for N-methyl), and piperidine protons (δ 1.2–2.8 ppm). The tetrahydro-purine core shows characteristic downfield shifts for carbonyl groups (δ 160–170 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the substituents .

Q. What computational tools predict drug-like properties for this xanthine derivative?

  • Methodological Answer : Public resources like *Chemicalize.org * (based on ChemAxon) analyze parameters such as LogP (lipophilicity), polar surface area, and solubility. For this compound, focus on:

  • Lipinski’s Rule of Five : Molecular weight <500, LogP <5, hydrogen bond donors/acceptors ≤5/10.
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to assess metabolic stability and toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 7,8-disubstituted xanthines be addressed?

  • Methodological Answer : Competing substitution at the 7- and 8-positions requires controlled reaction conditions:

  • Temperature : Lower temperatures (−20°C to 0°C) favor selective substitution at the 8-position, as seen in analogous reactions using NaSH in DMF .
  • Protecting Groups : Temporarily block the 7-position with a labile group (e.g., trimethylsilyl) before introducing the 8-substituent .
  • Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) improves selectivity for aromatic substitutions .

Q. What experimental approaches resolve contradictions between in silico predictions and observed biological activity?

  • Methodological Answer :

  • Dose-Response Assays : Validate computational predictions (e.g., IC₅₀ values) using enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to compare predicted vs. observed half-life. Discrepancies may arise from unmodeled cytochrome P450 interactions .
  • Crystallography : Resolve 3D structures (e.g., via X-ray or cryo-EM) to verify binding modes predicted by docking studies .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .
  • Catalyst Loading : Optimize Pd or Cu catalyst concentrations (e.g., 0.1–1.0 equiv.) to minimize side reactions .
  • Workflow : Use flow chemistry for intermediates prone to degradation (e.g., nitroalkenes) .

Q. What strategies mitigate hazards during synthesis, given the compound’s structural complexity?

  • Methodological Answer :

  • Safety Protocols : Use inert atmospheres (N₂/Ar) for reactions involving pyrophoric reagents (e.g., NaSH). Ensure fume hoods and emergency showers are accessible .
  • Intermediate Handling : Quench reactive intermediates (e.g., nitro groups) before isolation. For example, reduce nitroarenes to amines using formic acid derivatives as CO surrogates .

Data-Driven Research Considerations

Q. How do substituents (e.g., 2-ethylpiperidine vs. piperazine) impact solubility and bioavailability?

  • Key Data :

  • LogP : Piperidine derivatives (LogP ~2.5) are more lipophilic than piperazine analogs (LogP ~1.8), affecting membrane permeability .
  • Aqueous Solubility : Introduce polar groups (e.g., hydroxyl) to the piperidine ring to enhance solubility without compromising activity .

Q. What structural analogs of this compound show promise in target validation studies?

  • Case Study :

  • Analog 1 : 7-(2-Chlorobenzyl)-8-piperidinyl variant (CAS 305868-07-9) showed 80% inhibition of acetylcholinesterase at 10 μM .
  • Analog 2 : 8-(3-Azanylpiperidinyl) derivatives (e.g., PDB ligand 6Z8) exhibit improved binding affinity to adenosine receptors .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。